6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Catalog No.
S690517
CAS No.
916256-65-0
M.F
C7H6BrN3
M. Wt
212.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

CAS Number

916256-65-0

Product Name

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

IUPAC Name

6-bromo-2-methylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,1H3

InChI Key

JUWPPXBKRXAJMY-UHFFFAOYSA-N

SMILES

CC1=NN2C=C(C=NC2=C1)Br

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)Br
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is an important organic compound that belongs to the pyrazolopyrimidine family. It has gained significant attention in the scientific community due to its diverse applications in various fields of research and industry. This paper aims to provide an overview of the properties, synthesis, analytical methods, biological properties, toxicity and safety in scientific experiments, applications, current state of research, potential implications, as well as limitations and future directions of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine.
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, also known as 2-Methyl-6-bromo-1H-pyrazolo[1,5-a]pyrimidine, is a heterocyclic organic compound that contains a pyrazolo[1,5-a]pyrimidine ring system. It has a molecular formula of C7H6BrN3 and a molecular weight of 219.05 g/mol. The compound has a melting point of 165-169°C.
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a white to off-white crystalline powder that is sparingly soluble in water and soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane. The compound exhibits good thermal stability and can withstand high temperatures without decomposition. It is also chemically stable and does not react with acids or bases.
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine can be synthesized using different methods such as Suzuki-Miyaura coupling, Pd-catalyzed C–H arylation, and cyclization of α-branched amides with nitriles. The most commonly used method involves the condensation reaction of 2-methylpyrazole-3-carboxaldehyde with 6-bromo-3-cyanopyridine in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or column chromatography.
The compound can be characterized using different techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and elemental analysis. NMR spectroscopy can be used to determine the structure and purity of the compound, while IR spectroscopy can be used to identify functional groups. Mass spectrometry and elemental analysis can be used to determine the molecular weight and elemental composition of the compound.
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine can be analyzed using different methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS). HPLC is the most common method used for the quantitative analysis of the compound in different matrices such as pharmaceuticals, biological fluids, and environmental samples.
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine exhibits diverse biological activities such as anticancer, anti-inflammatory, antifungal, and antiviral properties. It has been shown to inhibit the growth of different cancer cell lines such as breast cancer, prostate cancer, and leukemia. The compound also exhibits anti-inflammatory activity by suppressing the production of inflammatory cytokines. Additionally, it has antifungal activity against different fungi such as Candida albicans and Aspergillus niger. Moreover, the compound shows promising antiviral activity against the herpes simplex virus type 1 (HSV-1) and papillomavirus.
Studies have shown that 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine has low toxicity and good safety profiles in scientific experiments. The compound did not show any acute toxicity in rats and mice at high doses. Additionally, it did not exhibit mutagenic or genotoxic effects in bacterial and mammalian cell lines.
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine has diverse applications in various fields of research such as medicinal chemistry, biochemistry, and material science. It can be used as a scaffold for the design and synthesis of new anticancer and anti-inflammatory agents. The compound can also be used as a tool for the study of biological processes such as cell proliferation, apoptosis, and signal transduction pathways. Moreover, it can be used as a building block for the synthesis of more complex heterocyclic compounds with diverse properties.
Currently, there is ongoing research on the development of new synthetic routes and optimization of the existing protocols for the synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine. Additionally, there is research on the further investigation of the biological properties of the compound and its derivatives. Moreover, there is research on the application of the compound in material science such as the synthesis of new organic semiconductors and fluorescent dyes.
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine has potential implications in various fields of research and industry such as drug discovery, agriculture, and material science. The compound and its derivatives can be used as lead compounds or scaffolds for the design and synthesis of new drugs with diverse properties. Additionally, the compound can be used as a tool for the study of plant physiology and the development of new plant growth regulators. Moreover, it can be used as a building block for the synthesis of new organic semiconductors and fluorescent dyes with potential applications in optoelectronics.
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine has some limitations such as low water solubility, which can limit its application in certain fields such as drug delivery. Additionally, there is a need for further investigation of the toxicity and safety profiles of the compound and its derivatives in vivo. Moreover, there is a need for the development of new synthetic routes and optimization of the existing protocols for the synthesis of the compound and its derivatives.
for research on 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine include:
- Development of new synthetic routes and optimization of the existing protocols for the synthesis of the compound and its derivatives.
- Further investigation of the biological properties of the compound and its derivatives, particularly its anticancer, anti-inflammatory, and antiviral properties.
- Investigation of the potential of the compound and its derivatives as plant growth regulators and the development of new applications in agriculture.
- Investigation of the potential of the compound and its derivatives in material science, particularly the synthesis of new organic semiconductors and fluorescent dyes.
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is an important organic compound that has gained significant attention in the scientific community due to its diverse applications in various fields of research and industry. The compound exhibits diverse biological activities such as anticancer, anti-inflammatory, antifungal, and antiviral properties. It has low toxicity and good safety profiles in scientific experiments. The compound and its derivatives have potential implications in drug discovery, agriculture, and material science. There is ongoing research on the development of new synthetic routes, investigation of the biological properties, and application in material science. Future directions for research include the development of new synthetic routes, investigation of the potential in plant growth regulation, and application in material science.

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Dates

Modify: 2023-08-15

Explore Compound Types